

How does Cathepsin C-IN-5 compare to the clinical candidate BI 1291583?

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Compound of Interest

Compound Name: **Cathepsin C-IN-5**

Cat. No.: **B12398435**

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A Comparative Analysis of Cathepsin C Inhibitors: **Cathepsin C-IN-5** vs. BI 1291583

In the landscape of therapeutic development for inflammatory diseases, Cathepsin C (also known as Dipeptidyl Peptidase I, DPPI) has emerged as a critical target. This lysosomal cysteine protease plays a pivotal role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G, which are key mediators of tissue damage in various inflammatory conditions.^{[1][2]} This guide provides a detailed comparison of two notable Cathepsin C inhibitors: the preclinical tool compound **Cathepsin C-IN-5** and the clinical candidate BI 1291583 (Verducatib).

Biochemical and Cellular Potency

A direct comparison of the inhibitory potency of **Cathepsin C-IN-5** and BI 1291583 reveals that both compounds are highly potent inhibitors of Cathepsin C. BI 1291583, however, demonstrates significantly greater potency in enzymatic assays.

Table 1: Comparison of In Vitro Potency

Parameter	Cathepsin C-IN-5	BI 1291583 (Verducatib)
Target	Cathepsin C	Cathepsin C (DPP1)
Mechanism of Action	Not specified	Reversible, Covalent
Human Cathepsin C IC ₅₀	59.9 nM[3][4]	0.9 nM[5][6][7]
Cellular IC ₅₀ (THP-1)	115.4 nM[3]	Not Reported
Cellular IC ₅₀ (U937)	70.2 nM[3]	IC ₅₀ = 0.7 nM (inhibition of NE activation)[7]

Selectivity Profile

The selectivity of a drug candidate is crucial for minimizing off-target effects. Both inhibitors have been profiled against other members of the cathepsin family, demonstrating a higher affinity for Cathepsin C.

Table 2: Selectivity Against Other Cathepsins

Cathepsin Target	Cathepsin C-IN-5 IC ₅₀	BI 1291583 IC ₅₀
Cathepsin L	4.26 μM[3][4]	>100,000 nM (>6000-fold selective)[5][6]
Cathepsin S	>5 μM[3][4]	>100,000 nM (>6000-fold selective)[5][6]
Cathepsin B	>5 μM[3][4]	>100,000 nM (>6000-fold selective)[5][6]
Cathepsin K	>5 μM[3][4]	6695 nM[5]

In Vivo Efficacy and Pharmacokinetics

Both compounds have demonstrated efficacy in animal models of inflammation. However, the models and reported parameters differ, reflecting their respective stages of development.

Table 3: In Vivo and Pharmacokinetic Data

Parameter	Cathepsin C-IN-5	BI 1291583 (Verducatib)
Animal Model	Acute Lung Injury (ALI) in mice[3][4]	Lipopolysaccharide (LPS)-induced lung inflammation in mice[5]
Dosing (p.o.)	2, 10, 50 mg/kg[3][4]	0.005, 0.05, 0.5, 5 mg/kg[5]
Key In Vivo Finding	Dose-dependent decrease in pro-inflammatory cytokines (TNF- α , IL-6, GM-CSF) and increase in anti-inflammatory IL-10.[3][4]	Dose-dependent, almost complete (99%) inhibition of neutrophil elastase and proteinase 3 activity in bronchoalveolar lavage fluid. [5]
Oral Bioavailability (F)	42.07% (10 mg/kg p.o. vs 2 mg/kg i.v. in mice)[3]	Not explicitly reported, but oral dosing is effective.
Tissue Distribution	Not Reported	Preferential distribution to bone marrow (over 100x higher exposure than plasma). [5][7]
Safety	No significant toxicity observed at 1500 mg/kg in mice.[3]	Phase 2 clinical trial showed a safety profile similar to placebo.[8][9]

Clinical Development: BI 1291583

BI 1291583 is currently in late-stage clinical development for the treatment of bronchiectasis, a chronic lung disease characterized by neutrophilic inflammation.[10] The Phase 2 AIRLEAF trial demonstrated a significant dose-dependent benefit in the time to first pulmonary exacerbation.[9]

Table 4: Key Results from the AIRLEAF Phase 2 Trial of BI 1291583 in Bronchiectasis

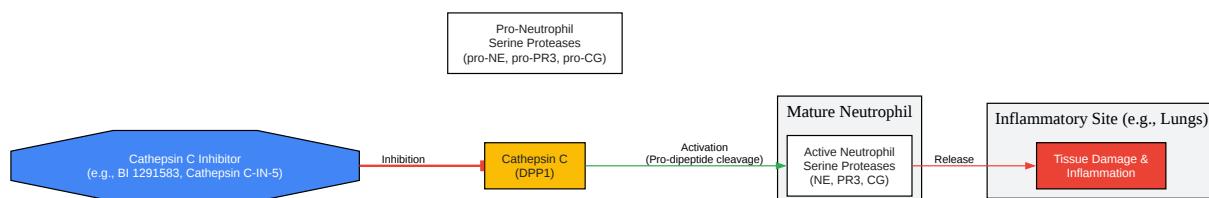
Parameter	Placebo	1 mg	2.5 mg	5 mg
Time to First Pulmonary Exacerbation (Hazard Ratio vs. Placebo)	-	0.93	0.66	0.71
Severe Adverse Events	11.9%	9.4%	7.5%	15.0%

Data from the AIRLEAF trial as reported in the European Respiratory Journal.[\[9\]](#)[\[11\]](#) A Phase 3 trial (AIRTIVITY) is planned to further evaluate the efficacy and safety of BI 1291583.[\[11\]](#)

Signaling Pathways and Experimental Workflows

Cathepsin C Signaling Pathway

Cathepsin C is a central coordinator for the activation of many serine proteases in immune and inflammatory cells.[\[1\]](#) Its inhibition is expected to reduce the downstream inflammatory cascade mediated by these proteases. Cathepsin C has also been implicated in other signaling pathways, including the TNF- α /p38 MAPK and YAP pathways in certain cancers.[\[12\]](#)[\[13\]](#)

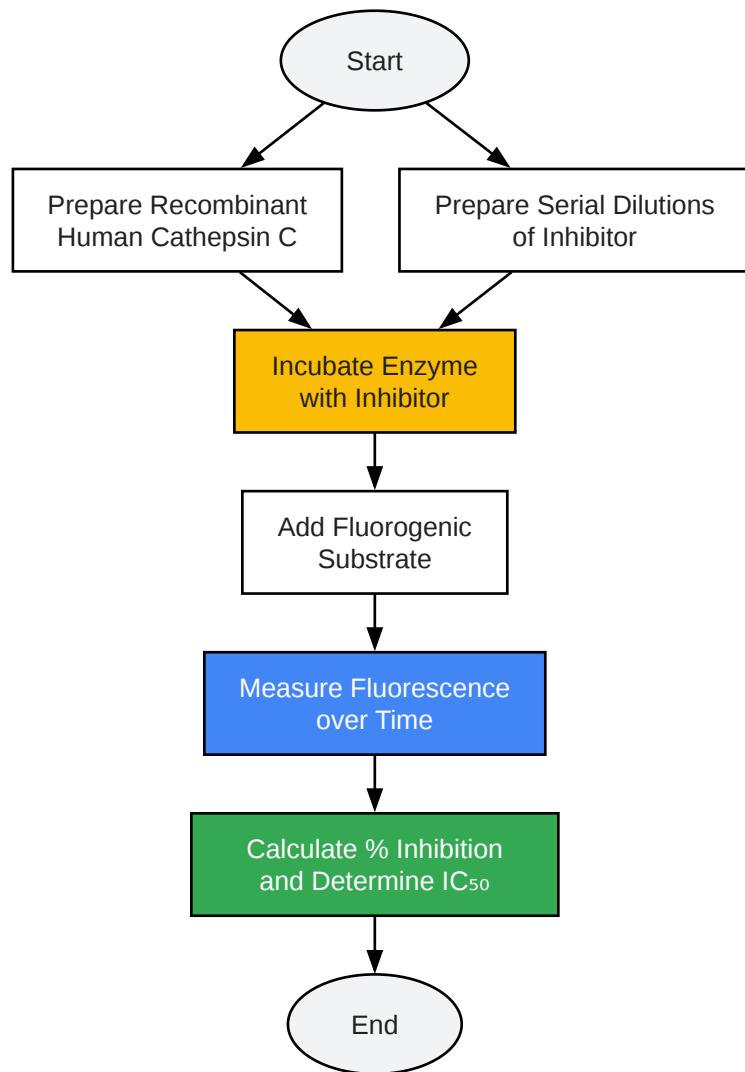


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Caption: Cathepsin C-mediated activation of neutrophil serine proteases.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

A standard method to determine the potency of an inhibitor is through an in vitro enzymatic assay. This workflow outlines the general steps involved.

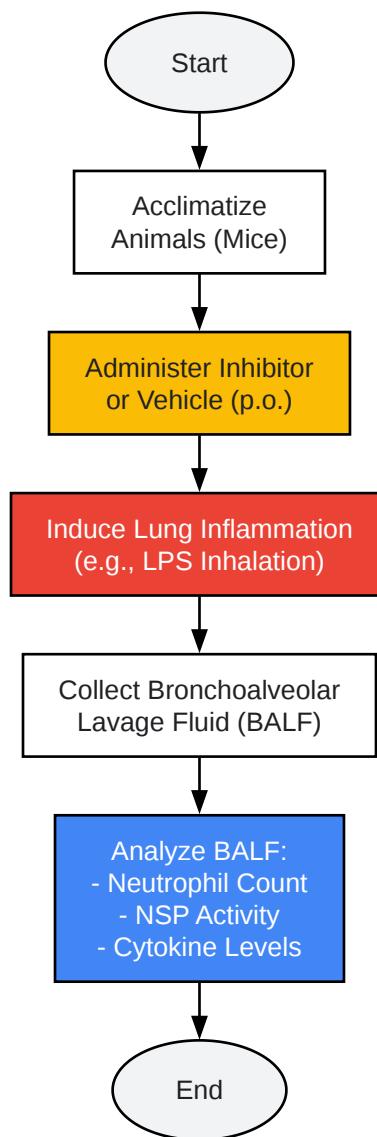


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Caption: Workflow for determining inhibitor IC_{50} .

Experimental Workflow: In Vivo Lung Inflammation Model

Animal models are essential for evaluating the efficacy of drug candidates in a physiological context. This diagram shows a typical workflow for an LPS-induced lung inflammation model.



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